An In-depth Technical Guide to the Chemical Properties and Synthetic Landscape of 5-Methyl-1H-indazole-4-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties and Synthetic Landscape of 5-Methyl-1H-indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1H-indazole-4-carboxylic acid (CAS No. 1360927-57-6) represents a unique molecular scaffold within the broader class of indazole derivatives, a class of compounds renowned for its wide-ranging biological activities and utility in medicinal chemistry.[1] While experimental data for this specific isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties, alongside a detailed exploration of the synthesis, characterization, and reactivity of the indazole-carboxylic acid framework, drawing upon data from closely related and more extensively studied isomers. This document is intended to serve as a valuable resource for researchers, offering insights into the handling, analysis, and potential applications of this and similar compounds in drug discovery and development.
Introduction to the Indazole Scaffold
The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1] The two nitrogen atoms in the pyrazole ring can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. The specific arrangement of substituents on the indazole core dramatically influences its physicochemical properties and biological activity, making the synthesis of diverse indazole derivatives a key focus in the development of novel therapeutics.[1] Indazole-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]
Physicochemical Properties of 5-Methyl-1H-indazole-4-carboxylic Acid
Direct experimental data for 5-Methyl-1H-indazole-4-carboxylic acid is not widely available. However, computational predictions and data from chemical suppliers provide some insight into its physical and chemical characteristics.
| Property | Predicted Value | Source |
| CAS Number | 1360927-57-6 | [3] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [4] |
| Boiling Point | 435.7 ± 25.0 °C | [3] |
| Density | 1.421 ± 0.06 g/cm³ | [3] |
| pKa | 3.15 ± 0.30 | [3] |
Note: These values are predicted and should be confirmed by experimental analysis.
Solubility Profile
Based on the general solubility of carboxylic acids and related indazole compounds, 5-Methyl-1H-indazole-4-carboxylic acid is expected to be sparingly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The acidic nature of the carboxylic acid group will allow for salt formation with bases, which would significantly increase its aqueous solubility.
Tautomerism
The indazole ring can exist in tautomeric forms. For 5-Methyl-1H-indazole-4-carboxylic acid, the proton on the nitrogen can reside on either N1 or N2. The relative stability of these tautomers can be influenced by substitution patterns and the surrounding environment.
Caption: Tautomeric forms of 5-Methyl-indazole-4-carboxylic acid.
Spectroscopic Characterization of the Indazole-Carboxylic Acid Scaffold
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually above 10 ppm. The aromatic protons on the benzene portion of the indazole ring will appear in the aromatic region (typically 7-8.5 ppm), with their multiplicity and coupling constants dependent on the substitution pattern. The methyl protons would be expected to appear as a singlet in the upfield region, likely around 2.5 ppm. The NH proton of the indazole ring also appears as a broad singlet, typically in the downfield region.
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¹³C NMR: The carbon of the carboxylic acid group is a key diagnostic peak, typically appearing in the range of 165-180 ppm. The aromatic carbons of the indazole ring will have signals in the aromatic region (approximately 110-140 ppm). The methyl carbon would be expected at the upfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very strong and broad absorptions:
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A broad O-H stretch from the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹.
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A strong C=O (carbonyl) stretch, usually found between 1680-1710 cm⁻¹ for aromatic carboxylic acids.
The spectrum would also show C-H stretching from the aromatic ring and the methyl group, as well as C=C stretching from the aromatic system in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (176.17). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).
Synthesis Strategies for Indazole-Carboxylic Acids
Several synthetic routes to the indazole core have been established, and these can be adapted to produce specific isomers of methyl-indazole-carboxylic acid. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Caption: Generalized synthetic workflow for indazole-carboxylic acids.
A common approach involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization reaction. For the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, a potential starting material would be a suitably substituted toluene derivative. The introduction of the carboxylic acid group can be achieved either before or after the formation of the indazole ring, for example, through directed ortho-metalation followed by quenching with carbon dioxide.
Reactivity of the Indazole-Carboxylic Acid Moiety
The chemical reactivity of 5-Methyl-1H-indazole-4-carboxylic acid is dictated by the functional groups present: the indazole ring and the carboxylic acid.
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Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are crucial for generating derivatives with modified physicochemical properties and for creating libraries of compounds for biological screening.
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Indazole Ring: The nitrogen atoms of the indazole ring can be alkylated or acylated. The benzene portion of the ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing methyl and carboxylic acid groups.
Applications in Drug Discovery and Development
While specific biological activities for 5-Methyl-1H-indazole-4-carboxylic acid have not been widely reported, the indazole-carboxylic acid scaffold is a key component in many compounds with therapeutic potential. These scaffolds are often used as building blocks in the synthesis of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2] The carboxylic acid group provides a handle for forming various derivatives and can also act as a key binding motif to biological targets.
Safety and Handling
Based on the GHS hazard statements provided by suppliers, 5-Methyl-1H-indazole-4-carboxylic acid should be handled with care.[4] It is predicted to cause skin and eye irritation and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-Methyl-1H-indazole-4-carboxylic acid is a member of the medicinally important indazole class of compounds. While detailed experimental characterization of this specific isomer is currently lacking in the public domain, this guide has provided a comprehensive overview of its predicted properties and has placed it within the broader context of indazole-carboxylic acid chemistry. By understanding the general synthesis, reactivity, and spectroscopic features of this class of molecules, researchers can better design experiments and anticipate the properties of this and related compounds in their drug discovery and development endeavors. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising scaffold.
References
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1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. National Center for Biotechnology Information. [Link]
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Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem. PubChem. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Methyl-1H-indazole-4-carboxylic acid | 1360927-57-6 [sigmaaldrich.com]
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